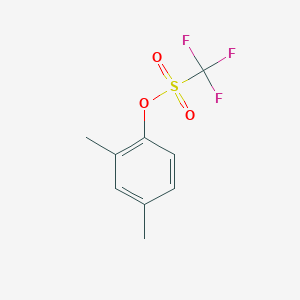

2,4-dimethylphenyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dimethylphenyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H9F3O3S. It is a white to pale yellow solid with a strong odor. This compound is primarily used as a reagent in organic synthesis, particularly in fluorination and sulfonation reactions .

Métodos De Preparación

2,4-dimethylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2,4-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

2,4-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: It can be reduced to form the corresponding alcohols.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2,4-dimethylphenyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It is used as a reagent to introduce trifluoromethanesulfonate groups into organic molecules, which can enhance their reactivity and stability.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.

Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including substitution and addition reactions .

Comparación Con Compuestos Similares

2,4-dimethylphenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:

Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester: This compound has similar reactivity but different steric properties due to the presence of bulky tert-butyl groups.

This compound: This compound is structurally similar but may have different reactivity and stability profiles.

These comparisons highlight the unique properties of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester, making it a valuable reagent in various scientific and industrial applications.

Actividad Biológica

2,4-Dimethylphenyl trifluoromethanesulfonate (CAS No. 87241-52-9) is a sulfonate ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethanesulfonate group, which imparts unique reactivity and biological properties. The molecule can act as an electrophile, allowing it to interact with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Protein Interaction : It can bind to proteins, altering their function and potentially leading to therapeutic effects.

- Cell Signaling Modulation : By influencing signaling pathways, this compound may affect gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial properties, suggesting potential applications in treating infections.

- Antitumor Effects : Similar derivatives have demonstrated significant cell growth inhibitory effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating immune responses.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Methylphenyl Trifluoromethanesulfonate | Antitumor | |

| 3-Methoxyphenyl Trifluoromethanesulfonate | Anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethanesulfonates, including this compound. Results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membrane integrity.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of related compounds on human cancer cell lines, this compound exhibited IC50 values indicating potent cytotoxicity. The study highlighted its potential for development as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Metabolism : It undergoes metabolic transformations that may influence its biological activity.

- Excretion : Studies on related compounds indicate renal excretion as a primary route.

Propiedades

IUPAC Name |

(2,4-dimethylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c1-6-3-4-8(7(2)5-6)15-16(13,14)9(10,11)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBQZJSCYJWVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473795 |

Source

|

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87241-52-9 |

Source

|

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.